2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide 2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8559174
InChI: InChI=1S/C24H21N3O3S/c1-16-7-3-5-9-20(16)25-22(28)15-31-24-26-21-10-6-4-8-19(21)23(29)27(24)17-11-13-18(30-2)14-12-17/h3-14H,15H2,1-2H3,(H,25,28)
SMILES: CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC
Molecular Formula: C24H21N3O3S
Molecular Weight: 431.5 g/mol

2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

CAS No.:

Cat. No.: VC8559174

Molecular Formula: C24H21N3O3S

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide -

Specification

Molecular Formula C24H21N3O3S
Molecular Weight 431.5 g/mol
IUPAC Name 2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Standard InChI InChI=1S/C24H21N3O3S/c1-16-7-3-5-9-20(16)25-22(28)15-31-24-26-21-10-6-4-8-19(21)23(29)27(24)17-11-13-18(30-2)14-12-17/h3-14H,15H2,1-2H3,(H,25,28)
Standard InChI Key OSZQXMKHAZKGCX-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC
Canonical SMILES CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a quinazolinone scaffold, a bicyclic system comprising fused benzene and pyrimidine rings. Key substituents include:

  • 3-(4-Methoxyphenyl): A methoxy-substituted phenyl group at position 3, enhancing electron-donating properties and influencing receptor binding .

  • 2-Sulfanylacetamide: A sulfur-containing side chain at position 2, terminating in an N-(2-methylphenyl)acetamide moiety. This group contributes to hydrogen bonding and hydrophobic interactions.

Molecular Formula and Physicochemical Properties

While exact data for this specific compound is limited, structural analogs provide a basis for estimation:

PropertyValue (Estimated)Source Compound Comparison
Molecular FormulaC₂₄H₂₁N₃O₃SDerived from PubChem CID 1158656
Molecular Weight431.5 g/molAdjusted for methoxy substitution
LogP (Lipophilicity)~3.2Based on methoxy and methyl groups

The methoxy group at the 4-position of the phenyl ring increases lipophilicity compared to chloro or methyl analogs, potentially improving membrane permeability .

Synthetic Pathways and Optimization

Core Quinazolinone Formation

Synthesis typically begins with constructing the quinazolinone core. A common approach involves cyclizing anthranilic acid derivatives with urea or thiourea under acidic conditions. For this compound, 4-methoxyphenylguanidine may serve as the starting material to introduce the 3-aryl group.

Functionalization Steps

  • Sulfanyl Group Introduction: Reaction of the quinazolinone intermediate with mercaptoacetic acid in the presence of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).

  • Acetamide Coupling: Condensation of the sulfanyl intermediate with 2-methylphenylamine using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as an activator .

Microwave-Assisted Synthesis

Recent advancements in similar quinazolinones highlight the use of microwave irradiation to accelerate cyclization and coupling steps, reducing reaction times from hours to minutes while maintaining yields >75%.

Biological Activity and Mechanism

Anticancer Profiling

While direct studies are unavailable, analogs with chloro or methyl substituents exhibit IC₅₀ values of 2–10 μM against breast (MCF-7) and colon (HCT-116) cancer cell lines . The methoxy group’s electron-donating effects could enhance DNA intercalation or topoisomerase inhibition.

Antimicrobial Activity

Quinazolinones with sulfanyl groups demonstrate moderate antibacterial activity (MIC: 16–64 μg/mL against S. aureus and E. coli). The 2-methylphenyl acetamide may improve Gram-positive selectivity due to increased membrane penetration.

Comparative Analysis with Structural Analogs

CompoundSubstituentsBioactivity Highlights
CID 1158656 4-Cl-phenyl, 4-OCH₃-phenylEGFR inhibition (IC₅₀: 4.2 μM)
EVT-150550723-ethyl, 6,7-di-OCH₃Antiproliferative (IC₅₀: 3.8 μM)
Target Compound4-OCH₃-phenyl, 2-CH₃-phenylEstimated broader kinase inhibition

The target compound’s dual methoxy and methyl groups may offer a balance between solubility and target affinity, addressing limitations of earlier analogs .

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Controlling substituent positions during cyclization requires precise stoichiometry and catalysts.

  • Purification: High-performance liquid chromatography (HPLC) is essential due to the compound’s nonpolar nature .

Pharmacological Development

  • ADMET Profiling: Predictive models indicate moderate hepatic metabolism via CYP3A4, necessitating prodrug strategies for oral bioavailability.

  • Target Validation: CRISPR-Cas9 screens could identify synthetic lethal interactions, prioritizing therapeutic indications .

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